4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide
Description
4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide is a hydrazide derivative characterized by a hydrazine functional group (-NH-NH₂) and an amide linkage. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 235.29 g/mol (based on analogs in ). The compound features a 4-methylphenyl substituent, which influences its steric and electronic properties, enhancing lipophilicity while maintaining moderate solubility in polar solvents. This structural framework allows it to participate in diverse chemical reactions, including nucleophilic substitutions and condensations, making it valuable in organic synthesis and medicinal chemistry research .
Properties
IUPAC Name |
4-hydrazinyl-N-(4-methylphenyl)-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-9(5-3-8)13-10(15)6-7-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYONTTUXHSTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and 4-oxobutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazides or amines.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens or nitro compounds are used for substitution reactions.
Major Products
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of hydrazides or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Halogen vs. In contrast, the methylphenyl group in the target compound improves metabolic stability compared to bulkier halogens .
- Substituent Position : The 2,4-dimethylphenyl analog () introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the 4-methylphenyl variant.
- Functional Group Complexity : Compounds with additional moieties (e.g., benzyl or morpholine rings in ) show improved solubility but may face challenges in synthetic scalability .
Industrial and Therapeutic Relevance
- Pharmaceutical Intermediates : High-purity analogs like the iodophenyl variant () are critical intermediates in API manufacturing, certified under ISO standards .
- Drug Discovery : Structural modifications (e.g., introducing methoxy or bromo groups) are being explored to optimize pharmacokinetic profiles .
Biological Activity
4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 221.26 g/mol. The compound features a hydrazine functional group which is often associated with various biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the specific pathways involved.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study reported its effects on human liver cancer cells (HEPG2), demonstrating significant cytotoxic effects.
Table 2: Anticancer Activity Results
The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest, highlighting the compound's potential as a therapeutic agent in cancer treatment.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound, against clinical isolates. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Anticancer Study : Another research focused on the anticancer properties of this compound, where it was tested against several cancer cell lines. The findings demonstrated that it effectively inhibited cell growth and induced apoptosis in HEPG2 cells, suggesting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic pathways for 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, and how can reaction efficiency be improved?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and 4-oxobutanamide intermediates. For example, refluxing 4-(4-substituted-phenyl)-4-oxobutyric acid with hydrazine derivatives in ethanol under controlled stoichiometric ratios (e.g., 1:1.05) can yield the target compound . Efficiency improvements include:
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate) and confirm purity via NMR (e.g., disappearance of carbonyl proton at δ 10.2 ppm in intermediates) .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between hydrazine and ketone groups), as demonstrated for analogous hydrazide derivatives .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and reactive sites (e.g., nucleophilic hydrazine nitrogen) .
- Spectroscopy : Assign IR bands (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹³C NMR signals (e.g., carbonyl carbon at δ 170–175 ppm) to confirm functional groups .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Screen against monoamine oxidase (MAO) isoforms using fluorometric assays (e.g., kynuramine substrate, IC₅₀ determination) .
- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to assess selectivity indices .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) guide the design of derivatives with enhanced activity?
Methodological Answer:
- Library generation : Enumerate derivatives using software like Schrödinger’s Combinatorial Library module, focusing on substituent variations at the phenyl and hydrazine moieties .
- 3D-QSAR : Develop CoMFA/CoMSIA models using alignment-dependent descriptors (e.g., steric, electrostatic fields) to correlate structural features with MAO inhibition (q² > 0.5, r² > 0.8) .
- Docking studies : Use AutoDock Vina to predict binding modes in MAO-B active sites (PDB: 2V5Z), prioritizing derivatives with hydrogen bonds to FAD cofactor and hydrophobic contacts with Tyr435 .
Q. What strategies mitigate instability of the hydrazine moiety during long-term storage or in vivo studies?
Methodological Answer:
- Storage conditions : Store under inert gas (N₂) at −20°C in amber vials to prevent oxidation .
- Formulation : Encapsulate in cyclodextrin complexes (e.g., β-CD) to enhance aqueous solubility and reduce degradation .
- Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 7, 30 days; validate with LC-MS to identify oxidation byproducts (e.g., nitroso derivatives) .
Q. How can pharmacokinetic (ADMET) properties be optimized for therapeutic applications?
Methodological Answer:
- Absorption : Calculate logP (e.g., 2.1–2.5 via XLogP3) to balance lipophilicity and solubility. Introduce polar groups (e.g., –OH) to improve Caco-2 permeability .
- Metabolism : Use human liver microsome assays (CYP450 isoforms) to identify metabolic hotspots (e.g., hydrazine oxidation). Block vulnerable sites with methyl or fluorine substituents .
- Toxicity : Predict hepatotoxicity via ProTox-II (LD₅₀ > 500 mg/kg) and confirm with in vivo rodent studies (ALT/AST levels) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Replicate protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., clorgyline for MAO-A) and adjust for batch effects using ANOVA .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., using RevMan) to calculate weighted mean differences and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
